molecular formula C9H16INO2 B13431866 Scopine Methiodide

Scopine Methiodide

Cat. No.: B13431866
M. Wt: 297.13 g/mol
InChI Key: NIJNFKHGROEYNH-QGKDKGSHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Scopine Methiodide is a chemical compound derived from scopine, a tropane alkaloid. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a reference material in research and analytical studies due to its well-defined chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Scopine Methiodide can be synthesized through the reaction of scopine with methyl iodide. The reaction typically involves the use of an organic solvent such as ether. The methiodide, which separates as an oil, crystallizes upon scratching and is then collected and dried .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization, is common to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Scopine Methiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, reaction with hydroxide ions yields scopine and methanol.

    Hydrolysis: Yields scopine and methyl iodide.

Mechanism of Action

Scopine Methiodide exerts its effects by interacting with specific molecular targets. The compound is known to bind to muscarinic acetylcholine receptors, which are involved in various physiological processes. By binding to these receptors, this compound can modulate neurotransmitter release and influence neuronal activity .

Properties

Molecular Formula

C9H16INO2

Molecular Weight

297.13 g/mol

IUPAC Name

(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;iodide

InChI

InChI=1S/C9H16NO2.HI/c1-10(2)6-3-5(11)4-7(10)9-8(6)12-9;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1/t5?,6-,7+,8-,9+;

InChI Key

NIJNFKHGROEYNH-QGKDKGSHSA-M

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O)C.[I-]

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)O)C.[I-]

Origin of Product

United States

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